Albamycin;Cathomycin

Catalog No.
S537553
CAS No.
1476-53-5
M.F
C31H35N2NaO11
M. Wt
611.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albamycin;Cathomycin

CAS Number

1476-53-5

Product Name

Albamycin;Cathomycin

IUPAC Name

sodium;4-[[7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate

Molecular Formula

C31H35N2NaO11

Molecular Weight

611.6 g/mol

InChI

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1

InChI Key

WWPRGAYLRGSOSU-RNROJPEYSA-M

SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Solubility

Soluble in DMSO

Synonyms

Albadry, Albamycin, Novobiocin monosodium salt, Cardelmycin sodium salt, Cathomycin, Inabiocin, Monosodium novobiocin, Novobiocin sodium, Novobiocin monosodium, Novobiocin natrium, Novobiocin sodium salt, Sodium albamycin, Sodium novobiocin, Streptonivicin sodium salt, U 6591, U6591, U-6591, Vulcamycin

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Description

The exact mass of the compound Albamycin;Cathomycin is 634.2139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Albamycin and Cathomycin are both historical names for the same antibiotic, Kanamycin. Kanamycin was first isolated from Streptomyces kanamyceticus in 1949 by Japanese researchers []. While these names aren't commonly used today, Kanamycin played a significant role in the early days of antibiotic research.

Discovery and Early Research

Kanamycin's discovery marked a major advancement in the fight against bacterial infections. Prior to this, existing antibiotics like penicillin were primarily effective against Gram-positive bacteria. Kanamycin, however, demonstrated effectiveness against a broader range of bacteria, including some Gram-negative species []. This discovery fueled research into new antibiotics with a wider spectrum of activity.

Applications in Scientific Research

Kanamycin's role in scientific research extends beyond its direct use as an antibiotic. Here are some specific applications:

  • Selection Marker in Genetically Modified Organisms (GMOs): Researchers have used Kanamycin resistance genes as a selection marker in GMOs. These genes allow scientists to identify and isolate cells that have successfully incorporated the desired genetic modification [].
  • Study of Antibiotic Resistance Mechanisms: Kanamycin has been instrumental in studying how bacteria develop resistance to antibiotics. Researchers use Kanamycin to understand the genetic and molecular mechanisms involved in resistance, which helps in developing strategies to combat this growing problem [].
Origin

Novobiocin is an aminocoumarin antibiotic produced by the actinomycete bacterium Streptomyces spheroides [1]. It was first isolated and reported in the mid-1950s [1].

Significance

Novobiocin has significance in scientific research due to its unique properties:

  • Antibacterial activity: It targets and inhibits Gram-positive bacteria by interfering with DNA gyrase, an enzyme essential for bacterial DNA replication [2].
  • Heat shock protein (Hsp90) antagonist: Novobiocin interacts with Hsp90, a protein involved in cell signaling and protein folding, potentially offering new avenues for cancer research [2].
  • Research on antibiotic resistance: Due to its distinct mechanism of action, Novobiocin is being studied as a potential treatment for infections caused by antibiotic-resistant bacteria [5].

Citation:

  • Wikipedia: Novobiocin:

  • Selleckchem: Novobiocin Sodium)


Molecular Structure Analysis

Novobiocin is a complex molecule with a unique structure. Key features include:

  • Central coumarin core: This aromatic ring system forms the backbone of the molecule and contributes to its antibiotic activity [1].
  • Aminocoumarin linkage: The presence of an amino group attached to the coumarin core differentiates it from other coumarin antibiotics [1].
  • Sugar moiety: A glycosidic linkage with a specific sugar molecule contributes to the solubility and overall structure of Novobiocin [1].
Notable aspects

The complex structure of Novobiocin allows it to bind specifically to DNA gyrase, hindering bacterial DNA replication [2].

Citation:

  • PubChem: Albamycin:

Chemical Reactions Analysis

Synthesis

The natural biosynthesis of Novobiocin by Streptomyces spheroides is a complex process not typically replicated in a laboratory setting for commercial production [1].

Decomposition

Detailed information on the specific decomposition reactions of Novobiocin is limited, but it is likely to degrade under extreme temperatures or harsh chemical conditions.

Other Reactions

Novobiocin interacts with DNA gyrase by binding to a specific region of the enzyme, inhibiting its ability to function [2]. This interaction disrupts bacterial DNA replication and ultimately leads to cell death.

Citation:

  • Wikipedia: Novobiocin:
  • Selleckchem: Novobiocin Sodium)

Physical And Chemical Properties Analysis

  • Melting point: 152-156 °C (dec.) [1]
  • Molecular weight: 612.632 g/mol [1]
  • Solubility: Poorly soluble in water, but soluble in some organic solvents [3]
  • Appearance: White to off-white crystalline powder [3]

Citation:

  • Wikipedia: Novobiocin:
  • PubChem: Albamycin:

Novobiocin acts as a bactericidal antibiotic, meaning it kills bacteria. Its primary mechanism of action involves inhibiting the enzyme DNA gyrase. DNA gyrase is essential for bacterial DNA replication, as it helps unwind and manage the double helix during the process. Novobiocin binds to a specific region of DNA gyrase, preventing it from functioning properly [2]. This disrupts DNA replication and ultimately leads to cell death in the bacteria.

Citation:

  • Selleckchem: Novobiocin Sodium)
  • Toxicity: Novobiocin can cause side effects like nausea, vomiting, and diarrhea at high doses [4]. In rare cases, it can lead to more serious allergic reactions or blood disorders [4].
  • Flammability: Novobiocin is not considered a flammable material.
  • Reactivity: Novobiocin is generally stable under normal storage conditions. However, it may

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Exact Mass

634.2139

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q9S9NQ5YIY

Related CAS

303-81-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 205 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Pictograms

Irritant

Irritant

Other CAS

1476-53-5

Wikipedia

Novobiocin sodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Mandler MD, Baidin V, Lee J, Pahil KS, Owens TW, Kahne D. Novobiocin Enhances Polymyxin Activity by Stimulating Lipopolysaccharide Transport. J Am Chem Soc. 2018 Jun 6;140(22):6749-6753. doi: 10.1021/jacs.8b02283. Epub 2018 May 16. PubMed PMID: 29746111; PubMed Central PMCID: PMC5990483.
2: May JM, Owens TW, Mandler MD, Simpson BW, Lazarus MB, Sherman DJ, Davis RM, Okuda S, Massefski W, Ruiz N, Kahne D. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport. J Am Chem Soc. 2017 Dec 6;139(48):17221-17224. doi: 10.1021/jacs.7b07736. Epub 2017 Nov 22. PubMed PMID: 29135241; PubMed Central PMCID: PMC5735422.
3: Dlugosz A, Janecka A. Novobiocin Analogs as Potential Anticancer Agents. Mini Rev Med Chem. 2017;17(9):728-733. doi: 10.2174/1389557516666161223155525. Review. PubMed PMID: 28019639.
4: Chen W, Wang D, Zhou W, Sang H, Liu X, Ge Z, Zhang J, Lan L, Yang CG, Chen H. Novobiocin binding to NalD induces the expression of the MexAB-OprM pump in Pseudomonas aeruginosa. Mol Microbiol. 2016 Jun;100(5):749-58. doi: 10.1111/mmi.13346. Epub 2016 Mar 16. PubMed PMID: 26844397.
5: Audisio D, Methy-Gonnot D, Radanyi C, Renoir JM, Denis S, Sauvage F, Vergnaud-Gauduchon J, Brion JD, Messaoudi S, Alami M. Synthesis and antiproliferative activity of novobiocin analogues as potential hsp90 inhibitors. Eur J Med Chem. 2014 Aug 18;83:498-507. doi: 10.1016/j.ejmech.2014.06.067. Epub 2014 Jun 28. PubMed PMID: 24992077.

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